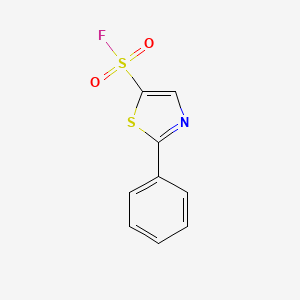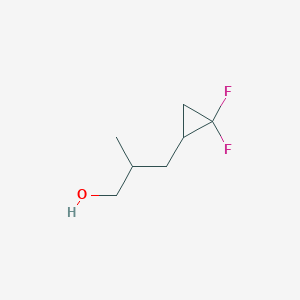
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organic compound featuring a cyclopropane ring substituted with two fluorine atoms and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which can then be further functionalized to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
科学研究应用
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用机制
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
相似化合物的比较
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar structure but with a different substitution pattern.
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a hydroxyl group makes it a versatile compound for various applications .
属性
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)
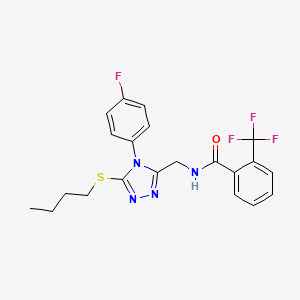
![2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide](/img/structure/B2780304.png)
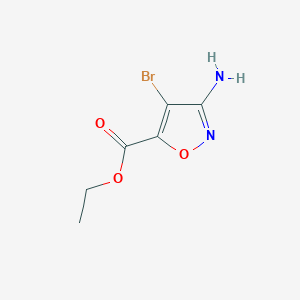

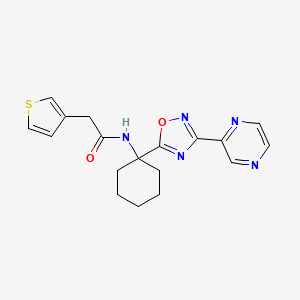
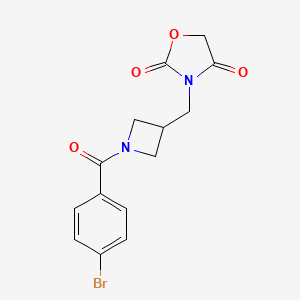
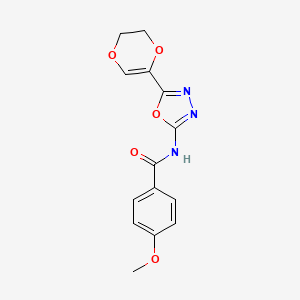
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
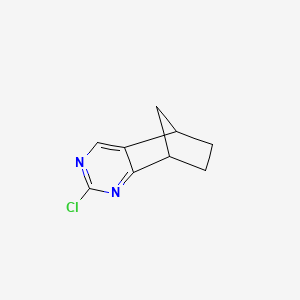
![N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2780320.png)
